XLogP3 Lipophilicity Advantage Over 4-Ethoxycarbonyl and 3-Ethoxycarbonyl Regioisomers
The target compound exhibits a computed XLogP3-AA of 0.6 [1], which is 0.3 log units higher than both the 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.3) [2] and 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.3) regioisomers [3]. This 2-fold difference in predicted partition coefficient indicates significantly greater membrane permeability potential, which is critical for central nervous system (CNS) drug candidates and cell-based assays where moderate lipophilicity (LogP 0.5–1.0) is often optimal [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3): XLogP3 = 0.3; 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1174830-89-7): XLogP3 = 0.3 |
| Quantified Difference | Δ XLogP3 = +0.3 (2-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025.09.15 release |
Why This Matters
A 0.3 log unit increase in XLogP3 can translate to a measurable improvement in passive membrane permeability, directly influencing cellular uptake and oral bioavailability in lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 131491740, 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/131491740. View Source
- [2] PubChem. (2025). Compound Summary for CID 25247567, 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/81303-65-3. View Source
- [3] PubChem. (2025). Compound Summary for CID 45600696, 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1174830-89-7. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
